Trodusquemina

Descripción general

Descripción

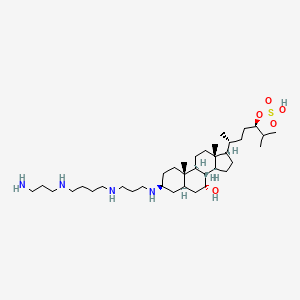

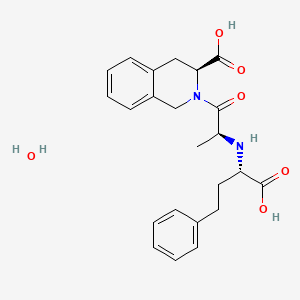

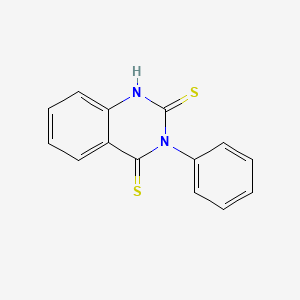

La trodusquemina es un aminosterol, específicamente un conjugado de esteroide poliaminico, conocido por su actividad antimicrobiana de amplio espectro y numerosas propiedades regenerativas, neuroprotectoras, antiateroscleróticas, antitumorales, antiangiogénicas, antiobésicas y ansiolíticas . Es un metabolito de la espermina del colesterol, estructuralmente similar a la esqualamina, que presenta una porción de espermidina en lugar de espermina .

Aplicaciones Científicas De Investigación

La trodusquemina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La trodusquemina ejerce sus efectos inhibiendo la proteína tirosina fosfatasa 1B (PTP1B), una enzima involucrada en la regulación de la insulina . Al prevenir la desfosforilación del receptor de insulina, la this compound mejora la señalización de la insulina y reduce los niveles de glucosa en sangre . También demuestra afinidad por los transportadores de dopamina y norepinefrina, contribuyendo a sus efectos supresores del apetito y pérdida de peso . Además, la this compound modula la dinámica mitocondrial y la biogénesis, promoviendo la salud y función celular .

Análisis Bioquímico

Biochemical Properties

Trodusquemine is a non-competitive allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 1 μmol/L . Inhibition of PTP1B prevents dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose . Trodusquemine also demonstrates affinity for the dopamine transporter (IC 50 0.4 μmol/L) and norepinephrine transporter (IC 50 0.7 μmol/L) .

Cellular Effects

Trodusquemine has been shown to have various effects on cells. It suppresses appetite, promotes weight loss, and rescues hyperglycemia in genetic mouse models of obesity and diabetes . Other effects of Trodusquemine include amelioration of the metabolic syndrome in mouse models of insulin resistance , correction of hepatic steatosis in ob/ob mice , and reversal of atherosclerosis in LDLR knock-out mice .

Molecular Mechanism

The molecular mechanism of Trodusquemine involves the inhibition of PTP1B, which prevents the dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose . This compound also demonstrates affinity for the dopamine transporter and norepinephrine transporter .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, such as promoting weight loss and rescuing hyperglycemia in genetic mouse models of obesity and diabetes .

Dosage Effects in Animal Models

The effects of Trodusquemine vary with different dosages in animal models. For instance, it has been shown to suppress appetite, promote weight loss, and rescue hyperglycemia in genetic mouse models of obesity and diabetes

Metabolic Pathways

Trodusquemine is involved in the metabolic pathway related to the inhibition of PTP1B, which prevents the dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose

Transport and Distribution

It is known that this compound demonstrates affinity for the dopamine transporter and norepinephrine transporter .

Subcellular Localization

It is known that this compound inhibits PTP1B, which prevents the dephosphorylation of the insulin receptor, thereby increasing insulin signaling and lowering blood glucose .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La trodusquemina se sintetiza mediante una serie de reacciones químicas que comienzan con el colesterol. El anillo esteroide consiste en un colestano con un grupo hidroxilo en C-7 y un grupo sulfato en C-24. La espermina se conjuga con la porción esteroide en C-3 . La ruta sintética implica la protección de grupos amino y alcohol, seguida de alquilación, aminación reductora e hidrogenólisis catalítica .

Métodos de Producción Industrial

Los métodos de producción industrial de this compound no están ampliamente documentados. La síntesis suele implicar reacciones químicas a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la extracción, purificación y cristalización para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

La trodusquemina experimenta varias reacciones químicas, que incluyen:

Oxidación: Introducción de oxígeno o eliminación de hidrógeno.

Reducción: Adición de hidrógeno o eliminación de oxígeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen clorobutanol, 1,3-diaminopropano y 3-cetocolesterol . Las condiciones de reacción a menudo involucran temperaturas controladas, niveles de pH y el uso de catalizadores para facilitar las transformaciones químicas deseadas.

Productos Principales

Los productos principales formados a partir de las reacciones que involucran this compound incluyen varios derivados y análogos con grupos funcionales modificados. Estos productos a menudo se evalúan por su actividad biológica y posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Compuestos Similares

Esqualamina: Otro aminosterol con una porción de espermidina en lugar de espermina.

Cerageninas: Análogos sintéticos de antibióticos esteroides catiónicos.

Claramina: Un triterpenoide con fragmentos de poliamina.

Unicidad

La trodusquemina es única debido a su actividad de amplio espectro y sus múltiples propiedades terapéuticas. Su capacidad para inhibir la PTP1B y modular varios procesos celulares la convierte en un candidato prometedor para el tratamiento de una amplia gama de enfermedades .

Propiedades

IUPAC Name |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVPODXELZABP-FWJXURDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317590 | |

| Record name | Trodusquemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Trodusquemine is a spermine metabolite of cholesterol which possibly acts on the paraventricular nucleus in the hypothalamus. Trodusquemine suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss. Trosdusquemine enhances insulin sensitivity through inhibition of protein tyrosine phostphatase 1B centrally and peripherally (PTP-1B), dopamine and norepinephrine reuptake, an ion transport modulator and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression. | |

| Record name | Trodusquemine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

186139-09-3 | |

| Record name | Trodusquemine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186139-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trodusquemine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186139093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trodusquemine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trodusquemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRODUSQUEMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKC12PIF16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Trodusquemine and how does it work?

A: Trodusquemine, also known as MSI-1436, is a naturally occurring aminosterol originally isolated from the dogfish shark (Squalus acanthias). [] Its therapeutic potential stems from its ability to act as a non-competitive, allosteric inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). []

Q2: How does Trodusquemine's inhibition of PTP1B translate to its observed therapeutic effects?

A: PTP1B is a negative regulator of both insulin and leptin signaling pathways. [] By inhibiting PTP1B, Trodusquemine prevents the dephosphorylation of insulin receptors, thereby enhancing insulin signaling and improving insulin sensitivity. [] This, in turn, can lead to improved glucose uptake and utilization, making it a potential therapeutic agent for type 2 diabetes and obesity. [, ]

Q3: What is the significance of Trodusquemine being an allosteric inhibitor of PTP1B?

A: Allosteric inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. This is significant because allosteric inhibitors offer advantages in terms of selectivity and potentially fewer off-target effects compared to active site inhibitors. [, ]

Q4: Besides its effects on insulin signaling, what other therapeutic benefits have been associated with Trodusquemine?

A: Research suggests that Trodusquemine possesses a diverse range of potential therapeutic applications, including:* Anti-cancer activity: Studies show Trodusquemine can inhibit tumor cell proliferation, particularly in HER2-driven cancers where PTP1B is upregulated. [, ]* Neuroprotective effects: Trodusquemine has shown promise in preclinical models of Alzheimer's and Parkinson’s diseases by interfering with the aggregation and toxicity of misfolded proteins like amyloid-β and α-synuclein. [, , , ] * Anti-atherosclerotic activity: Research indicates Trodusquemine may reduce atherosclerotic plaque formation and improve lipid profiles. [, ]* Tissue regeneration: Studies suggest Trodusquemine may stimulate the regeneration of heart and other tissues. []

Q5: What is known about the structure of Trodusquemine?

A: Trodusquemine is a cholestane derivative with a spermine moiety attached. [] Its specific structural characterization, including molecular formula, weight, and spectroscopic data, can be found in publications dedicated to the isolation and characterization of this natural product. []

Q6: How does the structure of Trodusquemine relate to its activity?

A: While detailed structure-activity relationship (SAR) studies for Trodusquemine are ongoing, initial findings suggest that both the steroidal core and the polyamine tail are essential for its biological activity. [, , ]

Q7: How does Trodusquemine interact with cell membranes?

A: Trodusquemine has been shown to bind to cell membranes, with a preference for the outer leaflet. [, , ] This interaction is believed to be important for its ability to protect cells from the toxic effects of misfolded protein oligomers. [, , , ]

Q8: How does the membrane interaction of Trodusquemine contribute to its neuroprotective effects?

A: Studies suggest that Trodusquemine can displace toxic protein oligomers from cell membranes, thereby preventing their damaging effects on neuronal cells. [, , ]

Q9: What are the implications of Trodusquemine's ability to cross the blood-brain barrier?

A: Trodusquemine's ability to cross the blood-brain barrier is significant because it allows the compound to reach the central nervous system, making it a potential therapeutic candidate for neurological disorders like Alzheimer’s and Parkinson’s diseases. [, , ]

Q10: What is known about the pharmacokinetics of Trodusquemine?

A: Information on the absorption, distribution, metabolism, and excretion (ADME) of Trodusquemine is currently being investigated in preclinical and clinical studies. [, ]

Q11: Have any clinical trials been conducted with Trodusquemine?

A: Yes, Trodusquemine has been evaluated in Phase 1 clinical trials for the treatment of HER2-positive breast cancer. [] Further clinical trials are underway to explore its therapeutic potential in other diseases.

Q12: What is the current status of Trodusquemine as a potential therapeutic agent?

A: Trodusquemine is currently in various stages of preclinical and clinical development. While promising results have been observed in preclinical studies and early clinical trials, further research is needed to fully evaluate its safety and efficacy in humans. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)